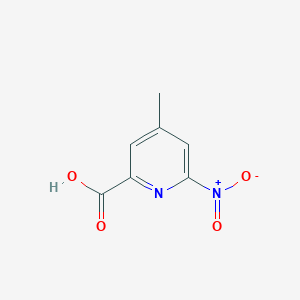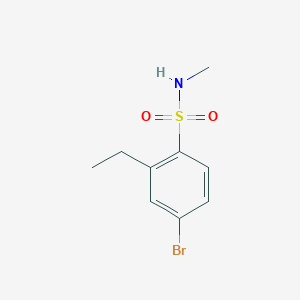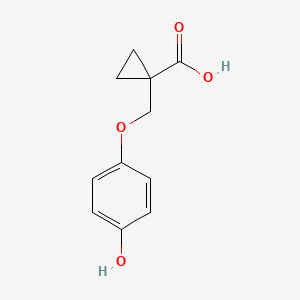
1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-hydroxyphenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 4-hydroxyphenol with epichlorohydrin to form 4-(chloromethyl)phenol, which is then subjected to cyclopropanation using diazo compounds or ylides to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and specificity . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
- 1-Methylcyclopropanecarboxylic acid
- 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- 1-Hydroxy-1-cyclopropanecarboxylic acid
Comparison: 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a cyclopropane ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenoxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Clé InChI |
RGQKVKNRTHKOCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



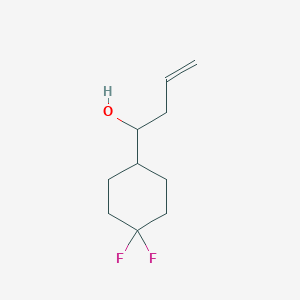
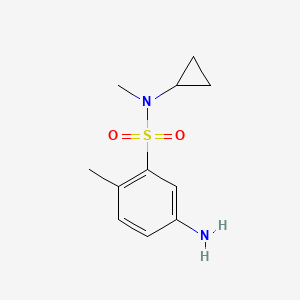
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
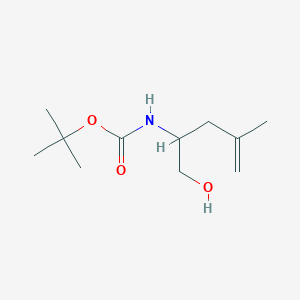
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
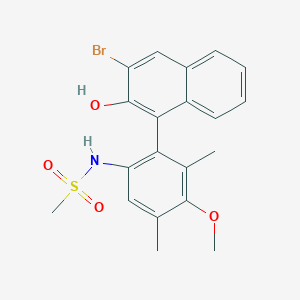

![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
